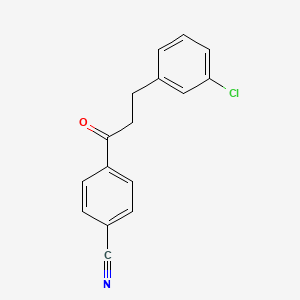

3-(3-Chlorophenyl)-4'-cyanopropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3-chlorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOIIQYVWQQINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644418 | |

| Record name | 4-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-35-1 | |

| Record name | 4-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenyl 4 Cyanopropiophenone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves breaking bonds to identify logical precursors, known as synthons, and their real-world chemical equivalents. wikipedia.org

For 3-(3-Chlorophenyl)-4'-cyanopropiophenone, two primary disconnections are strategically advantageous:

Disconnection of the Acyl C-C Bond (Route A): The bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon can be disconnected. This is a common strategy for ketones and points to a Friedel-Crafts acylation reaction. This disconnection yields two primary synthons: a (3-chlorophenyl)propanoyl electrophile and a 4-cyanophenyl nucleophile. The corresponding synthetic equivalents would be 3-(3-chlorophenyl)propionyl chloride and 4-cyanobenzonitrile, respectively.

Disconnection of the β-Aryl C-C Bond (Route B): Another logical disconnection is the carbon-carbon bond between the α and β carbons of the propane chain. This suggests a conjugate addition-type reaction, such as a Michael addition or a Heck reaction, to form the propanone chain. This approach would involve a 4-cyanobenzoyl synthon and a 3-chlorostyrene derivative.

These disconnections form the basis for exploring established and modern synthetic routes.

Historical and Established Synthetic Routes for Propiophenone (B1677668) Derivatives

The synthesis of propiophenone and its derivatives is well-documented, with several robust methods having been established over the years.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming C-C bonds by attaching acyl groups to an aromatic ring. alfa-chemistry.comrsc.org This reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orggoogle.com

In the context of this compound, the Friedel-Crafts acylation can be envisioned as the reaction between 4-cyanobenzonitrile and 3-(3-chlorophenyl)propionyl chloride in the presence of a Lewis acid. The electron-withdrawing nature of the cyano group on the benzonitrile (B105546) ring deactivates it towards electrophilic substitution, which may necessitate harsh reaction conditions. An alternative is the acylation of a pre-functionalized aromatic ring. Propiophenone itself can be synthesized via the Friedel-Crafts reaction of benzene (B151609) with propionyl chloride. google.compearson.com

| Catalyst | Typical Reactants | Reaction Conditions | Advantages/Disadvantages |

| Aluminum Chloride (AlCl₃) | Acyl Chloride, Aromatic Ring | Anhydrous conditions, often requires stoichiometric amounts | High reactivity, widely applicable. Generates significant acidic waste. alfa-chemistry.comgoogle.com |

| Ferric Chloride (FeCl₃) | Acyl Chloride, Aromatic Ring | Milder than AlCl₃, can be used catalytically | Less reactive than AlCl₃, may require higher temperatures. |

| Zinc Chloride (ZnCl₂) | Acyl Chloride, Toluene | Moderate temperatures (e.g., 40°C) | Lower yields compared to AlCl₃ for some substrates. google.com |

| Boron Trifluoride (BF₃) | Acyl Thiocyanate, Fluorobenzene | Low temperatures (e.g., 25°C) | Effective for specific substrates, can be highly selective. google.com |

This table presents common Lewis acid catalysts used in Friedel-Crafts acylation reactions for propiophenone derivatives and related ketones.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have become indispensable tools in organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance under mild conditions. nobelprize.orgresearchgate.net These reactions could be employed to construct the biaryl-like framework of the target molecule at a late stage.

A plausible strategy would involve preparing a boronic acid or organozinc derivative of one of the functionalized phenyl rings and coupling it with a halide or triflate derivative of the other component. The general mechanism for these couplings involves an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org

| Reaction Name | Coupling Partners | Typical Catalyst System | Key Features |

| Suzuki Coupling | Organoboron compound + Organohalide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Tolerant of many functional groups, uses stable and non-toxic boron reagents. nobelprize.org |

| Negishi Coupling | Organozinc compound + Organohalide | Pd(0) or Pd(II) complex | Highly reactive, allows for coupling of sp³, sp², and sp carbons. nobelprize.org |

| Heck Reaction | Alkene + Organohalide | Pd(0) complex, Base | Forms a substituted alkene, useful for building the propene backbone before reduction. |

This table summarizes major palladium-catalyzed cross-coupling reactions applicable to the synthesis of complex aromatic structures.

Selective Halogenation: The 3-chloro substitution pattern on the phenyl ring can be achieved through electrophilic aromatic substitution on a benzene derivative with an appropriate directing group. Direct chlorination of certain substrates can be achieved, though regioselectivity can be a challenge. Modern methods have been developed for the meta-selective halogenation of pyridines, which showcases the ongoing research into controlling regioselectivity in halogenation reactions. researchgate.net Environmentally benign methods for electrophilic bromination using indole-catalysis have also been reported, highlighting a move towards greener chemistry. rsc.org

Nitrile Functionalization: The 4-cyano group can be introduced via several established methods. The Sandmeyer reaction, which involves the diazotization of an aminophenyl precursor followed by treatment with a copper(I) cyanide, is a classic and reliable method. Alternatively, palladium-catalyzed cyanation of an aryl halide or triflate offers a more modern approach. The synthesis of p-chlorophenyl acetonitrile (B52724) from p-chlorobenzyl chloride and sodium cyanide is a well-documented example of nitrile functionalization via nucleophilic substitution. youtube.com

| Functionalization | Reagent | Reaction Type | Notes |

| Chlorination | Cl₂ / Lewis Acid (e.g., FeCl₃) | Electrophilic Aromatic Substitution | Regioselectivity depends on existing substituents. |

| Nitrile Introduction | NaCN or KCN | Nucleophilic Substitution (on a benzyl halide) | A common method for creating phenylacetonitrile derivatives. youtube.com |

| Nitrile Introduction | 1. NaNO₂, HCl2. CuCN | Sandmeyer Reaction (from an aniline) | A classic method for introducing a nitrile group onto an aromatic ring. |

This table outlines common methods for introducing chloro and nitrile functionalities onto aromatic rings.

Development of Modern and Sustainable Synthetic Protocols

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods.

The development of novel catalytic systems is at the forefront of modern synthetic chemistry. For reactions like the Friedel-Crafts acylation, traditional stoichiometric Lewis acids are being replaced by more sustainable alternatives. google.com Solid superacid catalysts, for example, can be used in smaller quantities and are often recyclable, reducing waste and simplifying product purification. researchgate.net

In palladium catalysis, significant progress has been made in ligand design. Advanced ligands can stabilize the palladium catalyst, allowing for lower catalyst loadings and facilitating challenging coupling reactions under milder conditions with greater selectivity. nih.gov Nitrile-based directing groups have also been developed to achieve meta-selective C-H functionalization, offering a powerful tool for precisely constructing substituted aromatic compounds. nih.govacs.org

| Traditional Method | Modern/Sustainable Alternative | Advantages of Modern Approach |

| Stoichiometric AlCl₃ in Friedel-Crafts | Catalytic solid superacids (e.g., SO₄²⁻/TiO₂/Al₂O₃) | Reduced waste, catalyst recyclability, milder conditions. google.comresearchgate.net |

| High Pd catalyst loading with simple phosphine (B1218219) ligands | Low Pd loading with advanced, sterically hindered biarylphosphine ligands | Higher turnover numbers, broader substrate scope, milder reaction temperatures. |

| Multi-step synthesis for functional group placement | Directed C-H functionalization | Fewer synthetic steps, improved atom economy, novel bond formations. nih.govacs.org |

This table compares traditional synthetic approaches with modern, more sustainable alternatives relevant to the synthesis of this compound.

Microwave-Assisted and Solvent-Free Methodologies in Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov For the synthesis of propiophenone derivatives, microwave irradiation can be particularly effective, especially in Friedel-Crafts acylation reactions. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. scirp.orgnih.gov

Solvent-free synthesis, another green chemistry approach, aims to reduce or eliminate the use of volatile organic solvents, thereby minimizing environmental impact and simplifying product purification. rsc.orgcmu.eduresearchgate.netresearchgate.net For the synthesis of compounds like this compound, a solvent-free approach could involve the direct reaction of 4-cyanobenzoyl chloride with 3-chloropropiophenone precursors under catalytic conditions. The reaction can be carried out by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the neat reaction mixture. rsc.orgresearchgate.net

A potential microwave-assisted, solvent-free approach for the synthesis of the target molecule could involve the reaction of 4-cyanobenzonitrile and 3-chloropropionyl chloride in the presence of a solid acid catalyst.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Chalcone (B49325) Derivative (Analogous Reaction)

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 12 hours | 75 |

| Microwave Irradiation | 6 minutes | 92 |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a related class of compounds, chalcones, highlighting the significant reduction in reaction time and improvement in yield.

Utilization of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. patsnap.com Key principles applicable to the synthesis of this compound include the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of renewable feedstocks where possible.

One green approach involves the use of solid acid catalysts, such as zeolites or clays, to replace traditional Lewis acids like aluminum chloride in Friedel-Crafts reactions. chemijournal.com These solid acids are often more environmentally benign, reusable, and can lead to simpler work-up procedures. Furthermore, the development of catalytic processes that utilize air or oxygen as the primary oxidant represents a significant advancement in green ketone synthesis. google.com

Another green strategy is the use of alternative, less toxic solvents. While solvent-free reactions are ideal, some reactions may still require a solvent. In such cases, greener solvents like water, supercritical carbon dioxide, or ionic liquids can be explored. rsc.orgresearchgate.net For instance, a palladium-catalyzed synthesis of aryl ketones has been developed using water as the sole solvent. rsc.org

Key Green Chemistry Principles Applied to Ketone Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Benign Solvents: Utilizing solvents that are non-toxic and have a reduced environmental impact. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, with microwave-assisted synthesis being a tool for targeted energy input. nih.gov

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption.

Influence of Temperature, Pressure, and Reaction Time on Yield and Purity

The yield and purity of this compound are significantly influenced by reaction parameters such as temperature, pressure, and reaction time.

Temperature: In Friedel-Crafts acylation, the reaction temperature must be carefully controlled. Higher temperatures can lead to increased reaction rates but may also promote the formation of byproducts through side reactions or decomposition of the product. For many propiophenone syntheses, a preferred reaction temperature is in the range of 80-120°C. google.com In some cases, particularly with highly reactive substrates, lower temperatures may be sufficient.

Pressure: While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may utilize superatmospheric pressure (e.g., 10 to 100 psig) to increase reaction rates and improve yields. google.com The effect of pressure is particularly relevant for reactions involving gaseous reactants or byproducts.

Reaction Time: The optimal reaction time is a balance between achieving high conversion of reactants and minimizing the degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation. Microwave-assisted syntheses are known to drastically reduce reaction times, often from hours to minutes. nih.gov

Table 2: Representative Data on the Effect of Temperature on Yield in a Friedel-Crafts Acylation

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 12 | 75 |

| 2 | 100 | 8 | 85 |

| 3 | 120 | 6 | 82 |

| 4 | 140 | 4 | 70 (with increased byproducts) |

This table provides hypothetical data illustrating the typical impact of temperature on the yield of a Friedel-Crafts acylation reaction, showing that an optimal temperature exists to maximize yield before decomposition or side reactions become significant.

Solvent Effects on Reaction Progress and Outcome

The choice of solvent can have a profound impact on the rate, yield, and even the regioselectivity of a reaction. stackexchange.comnih.gov In Friedel-Crafts acylation, the solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.

Commonly used solvents for Friedel-Crafts reactions include non-polar solvents like dichloromethane, dichloroethane, and carbon disulfide, as well as more polar solvents like nitrobenzene. stackexchange.com The polarity of the solvent can affect the distribution of isomers in cases where multiple reaction sites are available. For instance, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents can lead to the thermodynamic product. stackexchange.com

For the synthesis of this compound, a solvent that can dissolve the reactants and the Lewis acid catalyst without reacting with them would be ideal. Dichloroethane is a common choice. The development of solvent-free methods or the use of green solvents is a key area of research to improve the environmental profile of such syntheses. chemijournal.com

Advanced Purification and Isolation Techniques for Synthetic Products

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization and chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). nih.gov Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the elution process. For compounds like propiophenone derivatives, a common mobile phase might be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very high purity requirements, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related isomers or impurities.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove certain classes of impurities. The crude product is passed through a cartridge containing a solid adsorbent, and impurities are either retained on the adsorbent while the product passes through, or vice versa.

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. A combination of these techniques may be necessary to achieve the desired level of purity.

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 3 3 Chlorophenyl 4 Cyanopropiophenone

Detailed Mechanistic Pathways of Key Synthetic Steps

The formation of the target compound relies on several distinct mechanistic steps, each contributing to the assembly of the final molecular architecture.

Investigations into Electrophilic Aromatic Substitution Mechanisms in Chlorination

The synthesis of the 3-chlorobenzaldehyde (B42229) precursor from benzaldehyde (B42025) is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The aldehyde group (-CHO) on the benzene (B151609) ring is a deactivating, meta-directing substituent, which guides the incoming electrophile to the meta position.

The mechanism proceeds in three main stages:

Generation of the Electrophile: Chlorine itself is not sufficiently electrophilic to react with the deactivated benzaldehyde ring. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to polarize the Cl-Cl bond, creating a potent electrophile. The Lewis acid coordinates with one of the chlorine atoms, inducing a partial positive charge on the terminal chlorine atom, forming a complex like Cl-Cl-FeCl₃. masterorganicchemistry.comyoutube.comlibretexts.org

Formation of the Sigma (σ) Complex: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the electrophilic chlorine atom. This attack is the rate-determining step of the reaction. masterorganicchemistry.comutexas.edu It results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation and Re-aromatization: A weak base, typically FeCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new chlorine atom. youtube.comlibretexts.org This step restores the aromaticity of the ring, yielding the 3-chlorobenzaldehyde product and regenerating the Lewis acid catalyst.

The meta-directing effect of the aldehyde group is due to its electron-withdrawing nature, which destabilizes the positive charge of the σ-complex more significantly when the attack occurs at the ortho or para positions.

Analysis of Nucleophilic Substitution and Addition-Elimination Processes

This part of the synthesis involves two critical transformations: the formation of the 4'-cyano group on the acetophenone (B1666503) precursor and the carbon-carbon bond-forming aldol (B89426) condensation.

Cyanation via the Sandmeyer Reaction: The 4-cyanoacetophenone precursor can be synthesized from 4-aminoacetophenone via the Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic ring. wikipedia.orgscienceinfo.com This process is a type of radical-nucleophilic aromatic substitution.

The mechanism involves two key stages:

Diazotization: The primary aromatic amine (4-aminoacetophenone) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. geeksforgeeks.org

Substitution with Cyanide: The resulting diazonium salt is then treated with copper(I) cyanide (CuCN). wikipedia.orggeeksforgeeks.org The copper(I) salt catalyzes the substitution by a single-electron transfer (SET) to the diazonium ion. This generates an aryl radical and nitrogen gas, along with copper(II). The aryl radical then abstracts a cyanide group from the [Cu(CN)₂]⁻ complex to form the final 4-cyanoacetophenone product and regenerate the copper(I) catalyst. wikipedia.orgjk-sci.com

Base-Catalyzed Aldol Condensation: The core structure of the target molecule is assembled via a Claisen-Schmidt condensation (a type of crossed aldol condensation) between 4-cyanoacetophenone and 3-chlorobenzaldehyde. This reaction proceeds through a nucleophilic addition followed by an elimination (dehydration) mechanism.

Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from 4-cyanoacetophenone, which has a pKa of approximately 19-20, to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, which lacks α-protons and thus cannot self-condense. This addition forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (the aldol addition product).

Dehydration (Elimination): Under the reaction conditions (heat and base), this aldol adduct readily dehydrates. A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide (B78521) ion from the β-carbon. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is common for aldol products and results in the formation of a stable, conjugated system known as a chalcone (B49325): (4-CN-C₆H₄)-C(=O)-CH=CH-(C₆H₄-3-Cl).

Exploration of Radical and Organometallic Mechanistic Intermediates

Several steps in the proposed synthesis involve transient radical or organometallic species that are central to the reaction mechanism.

Radical Intermediates in the Sandmeyer Reaction: As previously mentioned, the conversion of the diazonium salt to the cyanoarene is not a simple SNAr reaction but proceeds via a radical pathway. wikipedia.org The key intermediate is an aryl radical formed by the single-electron transfer from Cu(I) and the subsequent loss of dinitrogen. jk-sci.com The existence of this radical intermediate is supported by the formation of biaryl side products in some Sandmeyer reactions. wikipedia.org

Organometallic Intermediates in Chalcone Reduction: The final step in the synthesis is the selective reduction of the α,β-unsaturated double bond of the chalcone intermediate without reducing the carbonyl or cyano groups. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a common method for this transformation. The mechanism, while complex, involves organometallic intermediates. The alkene adsorbs onto the surface of the palladium catalyst, forming π-complexes. Hydrogen gas (H₂) also adsorbs onto the metal surface and dissociates into hydrogen atoms. These atoms are then transferred sequentially to the carbons of the double bond, leading to the saturated product. This process involves the formation and cleavage of carbon-metal bonds on the catalyst surface.

Kinetic and Thermodynamic Characterization of Reactions

While specific kinetic and thermodynamic data for the synthesis of 3-(3-Chlorophenyl)-4'-cyanopropiophenone are not available in the literature, the parameters for the individual reaction types have been extensively studied, allowing for a generalized characterization.

Determination of Reaction Orders and Rate-Determining Steps

Electrophilic Aromatic Substitution (Chlorination): The RDS is the nucleophilic attack of the aromatic ring on the electrophile-catalyst complex to form the high-energy σ-complex. masterorganicchemistry.com The reaction exhibits second-order kinetics, typically being first order with respect to the aromatic substrate and first order with respect to the halogen-Lewis acid complex. jeeadv.ac.in

Rate = k[Arene][Cl₂-Lewis Acid Complex]

Sandmeyer Reaction: The kinetics can be complex, but the decomposition of the aryl diazonium ion to the aryl radical is generally considered the rate-determining step. The rate is typically first order in the concentration of the diazonium salt.

Rate = k[Ar-N₂⁺]

Aldol Condensation: The RDS can vary with the specific substrates and conditions. In many base-catalyzed Claisen-Schmidt condensations, the nucleophilic attack of the enolate on the aldehyde (Step 2) is the rate-limiting step. However, if the enolate formation is slow or the dehydration step is particularly difficult, either of those could become rate-determining.

Calculation of Activation Energies and Transition State Structures

Activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate.

Electrophilic Aromatic Substitution: The activation energy for the formation of the σ-complex is significant due to the temporary loss of aromaticity. wikipedia.org The transition state for this step resembles the high-energy σ-complex, in accordance with the Hammond postulate. Electron-withdrawing groups, like the -CHO group in benzaldehyde, increase the activation energy compared to benzene because they destabilize the positively charged transition state. youtube.com

Aldol Condensation: The activation energy for the C-C bond-forming step is influenced by the nucleophilicity of the enolate and the electrophilicity of the aldehyde. The subsequent dehydration step often has a lower activation energy due to the formation of a highly stable, conjugated product.

Computational chemistry methods, such as Density Functional Theory (DFT), are now routinely used to model transition state structures and calculate activation energies for these types of reactions, providing detailed insight into the mechanistic landscape. acs.org

The following table provides illustrative activation energy values for reaction types analogous to those in the proposed synthesis.

| Reaction Type | Example Reaction | Approximate Activation Energy (Ea) |

| Electrophilic Halogenation | Chlorination of Benzene | 15-25 kcal/mol |

| Aldol Condensation | Base-catalyzed condensation of acetone (B3395972) and benzaldehyde | 10-20 kcal/mol |

| Radical Decomposition | Decomposition of Benzenediazonium Chloride | 25-30 kcal/mol |

Note: These values are approximate and can vary significantly with changes in substrate, catalyst, and solvent.

Stereochemical Outcomes and Diastereoselectivity in Synthetic Pathways

The stereochemistry of this compound primarily revolves around the chiral center that can be generated at the α-carbon (the carbon adjacent to the carbonyl group) during its synthesis or subsequent reactions. The formation of this stereocenter and the control of its configuration are of significant interest in synthetic organic chemistry.

One plausible synthetic route to this compound involves a Friedel-Crafts acylation of 4-cyanobenzonitrile with 3-chloropropionyl chloride, which would not generate a stereocenter. However, a more common and versatile approach for creating the β-aryl ketone scaffold is through a conjugate addition (Michael addition) reaction. In this scenario, a nucleophile adds to an α,β-unsaturated ketone (a chalcone derivative).

For instance, the reaction could proceed via the conjugate addition of a 3-chlorophenyl organometallic reagent to a 4'-cyano-α,β-unsaturated propiophenone (B1677668). The stereochemical outcome of such a reaction is highly dependent on the reaction conditions and the nature of the reagents used.

Diastereoselectivity in Conjugate Additions:

If the substrate or the nucleophile contains a pre-existing chiral center, the conjugate addition can lead to the formation of diastereomers. The facial selectivity of the attack on the prochiral enone is influenced by steric and electronic factors. Chiral auxiliaries or catalysts can be employed to induce high levels of diastereoselectivity. For example, the use of a chiral ligand on the organometallic reagent can effectively block one face of the enone, leading to the preferential formation of one diastereomer.

The relative stereochemistry of the newly formed stereocenters can often be predicted using established models, such as Felkin-Anh or Cram's rule, when a nearby stereocenter is present. In the absence of such directing groups, achieving high diastereoselectivity can be challenging without the use of external chiral sources.

The following table summarizes potential stereochemical outcomes based on the synthetic approach:

| Synthetic Approach | Potential for Stereocenter Formation | Factors Influencing Stereoselectivity | Expected Outcome |

| Friedel-Crafts Acylation | No | Not applicable | Racemic mixture (if a subsequent reaction creates a stereocenter) |

| Conjugate Addition | Yes (at α- and/or β-carbon) | Chiral substrates, chiral reagents, chiral catalysts, reaction temperature | Can be highly diastereoselective with appropriate control |

Role of Catalysts and Reagents in Directing Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the reaction mechanisms for the synthesis and transformations of this compound. Their functions range from activating substrates and increasing reaction rates to controlling regioselectivity and stereoselectivity.

Catalysts in Friedel-Crafts Acylation:

Should the synthesis proceed via a Friedel-Crafts acylation, a Lewis acid catalyst is essential. Common catalysts for this reaction include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). beilstein-journals.org The catalyst's role is to coordinate with the acyl halide, increasing its electrophilicity and facilitating the attack by the aromatic ring. The choice of catalyst can influence the reaction's efficiency and may be critical in preventing side reactions, especially with functionalized aromatic rings like 4-cyanobenzonitrile. In some cases, solid acid catalysts like zeolites are employed to offer a more environmentally friendly and reusable alternative to traditional Lewis acids. researchgate.net

Reagents in Conjugate Addition:

In a conjugate addition pathway, the choice of the organometallic reagent is crucial. Organocuprates (Gilman reagents) are often preferred for 1,4-additions to α,β-unsaturated ketones, as they tend to be softer nucleophiles compared to Grignard or organolithium reagents, which might favor 1,2-addition to the carbonyl group. libretexts.org

Catalysts for Stereoselective Transformations:

For achieving enantioselectivity in the synthesis, chiral catalysts are indispensable. These can be chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. For example, a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction can lead to highly substituted tetrahydropyridines with excellent diastereoselectivity. nih.gov While not a direct synthesis of the target compound, this illustrates the power of catalysis in controlling stereochemistry in complex transformations.

The table below outlines the roles of various catalysts and reagents in potential synthetic steps:

| Reaction Type | Catalyst/Reagent | Role |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Lewis acid catalyst; activates the acylating agent. beilstein-journals.org |

| Conjugate Addition | Organocuprates | Nucleophile for 1,4-addition. libretexts.org |

| Stereoselective Reduction | Chiral Borane Reagents | Asymmetric reduction of the ketone to a chiral alcohol. |

| α-Halogenation | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for α-bromination, a potential step for further functionalization. |

Synthesis and Structural Characterization of Derivatives and Analogs of 3 3 Chlorophenyl 4 Cyanopropiophenone

Structural Modifications of the Propiophenone (B1677668) Carbonyl and Alkyl Chain

Modifications to the core propiophenone structure, particularly the alkyl chain, have been a key area of investigation in the broader class of cathinone (B1664624) derivatives. These changes are instrumental in understanding how the length, branching, and functionalization of this chain influence the compound's properties.

The length of the α-carbon side chain in propiophenone derivatives is a critical determinant of their interaction with biological targets. Studies on analogous cathinone structures, such as α-pyrrolidinophenones, have demonstrated a clear correlation between the length of this alkyl chain and their binding affinity and potency at monoamine transporters. nih.govresearchgate.net

Generally, increasing the alkyl chain length from a methyl group to a propyl or butyl group leads to a significant increase in potency, particularly at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). acs.orgub.edu For instance, in the α-pyrrolidinophenone series, extending the chain from one carbon (α-PPP) to four carbons (α-PHP) progressively increases DAT binding affinity. nih.gov This trend, however, does not extend indefinitely; a further increase in chain length to pentyl or beyond can lead to a plateau or a decrease in activity, suggesting an optimal length for receptor interaction. ub.edu

Table 1: Effect of Alkyl Chain Length on Dopamine Transporter (DAT) Affinity in α-Pyrrolidinophenone Analogs

| Compound Name | Alkyl Chain | DAT Ki (µM) nih.gov |

|---|---|---|

| α-Pyrrolidinopropiophenone (α-PPP) | Methyl | 1.29 |

| α-Pyrrolidinobutiophenone (α-PBP) | Ethyl | 0.145 |

| α-Pyrrolidinovalerophenone (α-PVP) | Propyl | 0.0222 |

This table is interactive. Click on the headers to sort the data.

The introduction of functional groups onto the propiophenone backbone provides another avenue for structural diversification. While the core structure is often retained, adding groups like hydroxyls or modifying the ketone can significantly alter the molecule's chemical properties. ontosight.aifsu.edu

The β-keto group is a defining feature of this class of compounds. Its chemical reactivity allows for various derivatization strategies, although these can be challenging due to the presence of the amine. ojp.gov One common modification is the reduction of the ketone to a hydroxyl group, which introduces a chiral center and changes the molecule's polarity and hydrogen bonding capability. nih.gov Furthermore, functional groups can be introduced at other positions. For example, the synthesis of aminomethylated fluorinated azaheterocycles demonstrates how additional amine functionalities can be incorporated into related cyclic structures, offering bifunctional building blocks for more complex molecules. nih.gov These modifications can influence the molecule's solubility, metabolic stability, and interaction with biological targets. ontosight.ai

Derivatization Strategies for the Chlorophenyl Moiety

The 3-chlorophenyl ring is a frequent target for derivatization to explore how electronic and steric factors influence activity. Synthetic strategies include altering the position of the chloro substituent, replacing it with other halogens, or introducing a wide range of other functional groups.

The position of the chlorine atom on the phenyl ring can have a profound impact on the molecule's conformational flexibility and electronic distribution. The synthesis of positional isomers—where the chlorine is moved to the 2- (ortho), 3- (meta), or 4- (para) position—is crucial for a comprehensive SAR analysis.

The synthesis of these isomers typically follows standard organic chemistry routes. For example, 1-(4-chlorophenyl)-2-(methylamino)propan-1-one (4-CMC) and its isomers can be synthesized from the corresponding chloro-substituted benzaldehyde (B42025) or benzoic acid precursors. researchgate.netnih.gov Spectroscopic techniques like NMR and UV spectrophotometry are essential for distinguishing between these positional isomers, as the substitution pattern on the benzene (B151609) ring leads to distinct spectral signatures. researchgate.net Crystallographic analysis further confirms the specific isomeric structure. nih.govmdpi.com

Replacing the chloro substituent with other halogens (fluorine, bromine, iodine) allows for a systematic investigation of the effect of electronegativity, atomic size, and lipophilicity. The synthesis of these halogenated analogs often employs starting materials containing the desired halogenated phenyl ring.

Fluoro-analogs: The synthesis of 4-fluoro-substituted cathinones and related piperidines is well-documented, often starting from 4-fluorophenyl precursors. nih.govderpharmachemica.com For example, the synthesis of fluorinated pyrazoles can be achieved through modern photochemical methods that allow for the selective introduction of fluoroalkyl moieties. mdpi.com

Bromo-analogs: Bromo-substituted derivatives, such as 4-bromomethcathinone, have also been synthesized and studied. nih.gov The synthesis of compounds like N-(4-bromophenyl) cyanamide (B42294) provides a precursor that can be incorporated into more complex structures. researchgate.net The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates multi-step synthetic routes starting from bromo-substituted anilines. nih.gov

Table 2: Comparison of Halogen Substituents in Propiophenone Analogs

| Halogen | Position | Representative Compound Class | Synthetic Precursor Example |

|---|---|---|---|

| Fluoro | 4 | 4-Fluoromethcathinone | 4-Fluorobenzaldehyde |

| Chloro | 4 | 4-Chloromethcathinone (4-CMC) | 4-Chlorobenzaldehyde |

| Bromo | 4 | 4-Bromomethcathinone | 4-Bromoaniline |

This table provides examples of compound classes and precursors for different halogen substitutions.

Beyond halogens, a wide array of other substituents can be introduced onto the phenyl ring to probe a larger chemical space.

Alkyl Groups: The addition of a 4-methyl group to the phenyl ring has been shown to have minimal effect on the binding affinity of some cathinone analogs compared to the unsubstituted parent compound. nih.gov

Alkoxy Groups: Methoxy groups have also been explored. For instance, the addition of a 4-methoxy group to α-PVP was found to decrease its binding affinity and potency. nih.gov The synthesis of alkoxy-substituted phenazines often involves multi-step procedures, including Buchwald–Hartwig amination, followed by catalytic reduction and cyclization, which could be adapted for propiophenone derivatives. nih.gov

Nitro Groups: The synthesis of molecules containing a nitro group, such as 4-fluoro-3-nitrobenzonitrile, is a common step in the preparation of more complex pharmaceutical intermediates. The nitro group can be introduced via nitration of the aromatic ring and serves as a versatile handle for further chemical transformations. google.com

The synthesis of these diverse derivatives allows for a detailed mapping of the structural requirements for biological activity, providing valuable insights for the design of new compounds with specific properties.

Incorporation into Polycyclic and Heterocyclic Systems

The propiophenone scaffold of 3-(3-Chlorophenyl)-4'-cyanopropiophenone serves as a versatile building block for the construction of more complex molecular architectures, including fused polycyclic and heterocyclic systems. These transformations are often achieved through reactions that form new rings, leveraging the reactivity of the ketone's α-protons and the carbonyl group.

One prominent strategy involves the use of this compound, or its derivatives, in cycloaddition reactions. For instance, the core structure is suitable for participating in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov The synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, for example, can be achieved through the reaction of in situ generated (iso)quinolinium ylides with suitable dienophiles. nih.gov While the propiophenone itself is not the direct dipolarophile, its structural motifs are foundational to the precursors used in such syntheses. The phenacyl group, for instance, is a common substituent in the generation of the necessary cycloimmonium ylides. nih.gov

Furthermore, condensation reactions can be employed to build larger ring systems. The reaction of the propiophenone with dinucleophiles can lead to the formation of various heterocyclic structures. For example, condensation with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. The presence of the reactive ketone and α-methylene groups facilitates these cyclization strategies, making the parent compound a valuable intermediate in the synthesis of complex, fused heterocyclic systems.

Derivatization Strategies for the Cyanophenyl Moiety

The cyanophenyl portion of the molecule offers a rich platform for chemical modification, allowing for the synthesis of a wide array of derivatives through manipulation of the cyano substituent's position, chemical transformation of the nitrile group, and further substitution on the aromatic ring.

Synthesis of Positional Isomers of the Cyano Substituent

The standard structure features a cyano group at the 4'-position (para) of the phenyl ring. The synthesis of positional isomers, where the cyano group is located at the 2'- (ortho) or 3'- (meta) position, allows for a systematic exploration of structure-activity relationships. The primary method for synthesizing these isomers is through Friedel-Crafts acylation. This reaction involves the coupling of 3-chlorophenylpropionyl chloride with an appropriately substituted benzonitrile (B105546) (2-cyanobenzonitrile or 3-cyanobenzonitrile) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The general synthetic approach is outlined below:

Preparation of the Acyl Chloride: 3-(3-Chlorophenyl)propanoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-(3-chlorophenyl)propionyl chloride.

Friedel-Crafts Acylation: The resulting acyl chloride is reacted with the desired positional isomer of benzonitrile (e.g., 3-cyanobenzonitrile) and AlCl₃. The acylation occurs preferentially at the position para to the cyano group, though other isomers may form. Careful control of reaction conditions and purification are necessary to isolate the desired product, such as 3-(3-Chlorophenyl)-3'-cyanopropiophenone.

The synthesis of various cyano-substituted compounds often relies on the availability of these specifically substituted precursors. derpharmachemica.commdpi.com

Chemical Transformations of the Nitrile Group

The nitrile (cyano) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities. researchgate.net This versatility allows for extensive derivatization of the 4'-cyanophenyl moiety.

Key transformations include:

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pearson.comebsco.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-propionyl-4'-(3-(3-chlorophenyl))benzoic acid. ebsco.comlibretexts.org

Reduction to Amines: The nitrile can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). ebsco.comlibretexts.org This reaction provides a route to amines like 3-(3-Chlorophenyl)-1-(4-(aminomethyl)phenyl)propan-1-one.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, reaction with azides (e.g., sodium azide) in the presence of a Lewis acid can yield tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. This [3+2] cycloaddition is a powerful method for generating nitrogen-rich heterocyclic systems. researchgate.net

The following table summarizes these key transformations:

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat; or OH⁻ (e.g., aq. NaOH), heat, then H₃O⁺ workup | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ in ether or THF; 2. H₂O workup | Primary Amine (-CH₂NH₂) |

| Tetrazole Formation | Sodium azide (B81097) (NaN₃), NH₄Cl or ZnBr₂ in a suitable solvent (e.g., DMF) | Tetrazole Ring |

Introduction of Other Substituents on the Cyanophenyl Ring

Further functionalization of the cyanophenyl ring can be achieved by introducing additional substituents through electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring must be considered. Both the cyano group and the propiophenone carbonyl group are deactivating and meta-directing. Therefore, electrophilic attack will preferentially occur at the positions meta to both groups (i.e., the 3'- and 5'- positions).

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.

These reactions lead to a variety of di- and tri-substituted cyanophenyl derivatives, further expanding the chemical space of analogs derived from the parent compound.

Exploration of Chiral Analogs and Enantioselective Synthesis Methods

The carbon atom at the 3-position of the propionyl chain in this compound is a prochiral center. Transformation of this molecule can readily create a stereocenter at this position, leading to chiral analogs. The synthesis and separation of enantiomers are crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov

Methods for accessing enantiomerically enriched or pure analogs fall into two main categories: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: These methods aim to produce one enantiomer preferentially.

Asymmetric Hydrogenation: The propiophenone can be synthesized from a chalcone (B49325) precursor, 4'-Cyano-3-(3-chlorophenyl)acrylophenone. The asymmetric hydrogenation of the carbon-carbon double bond of this α,β-unsaturated ketone using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can produce the desired chiral propiophenone with high enantiomeric excess.

Catalytic Asymmetric Michael Addition: An alternative approach involves the enantioselective Michael addition of a nucleophile to the corresponding chalcone, catalyzed by a chiral organocatalyst or metal complex. rsc.org

Chiral Resolution: This involves the separation of a racemic mixture of a chiral derivative.

Diastereomeric Salt Formation: If a chiral derivative containing an acidic or basic functional group is synthesized (e.g., the carboxylic acid from nitrile hydrolysis or the amine from nitrile reduction), it can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. For instance, a racemic mixture of a related compound, ethyl 3-amino-3-(4-cyanophenyl)propanoate, has been successfully resolved through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A. researchgate.net A similar strategy could be applied to derivatives of the target molecule.

Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC), where the stationary phase is modified with a chiral selector. nih.gov

The development of these methods is essential for investigating the stereochemistry-dependent properties of analogs derived from this compound. mdpi-res.comrsc.org

Advanced Analytical Techniques for Structural and Purity Assessment of 3 3 Chlorophenyl 4 Cyanopropiophenone and Its Derivatives

Chromatographic Separation and Analysis

Chromatography is an indispensable tool for separating the components of a mixture, making it fundamental for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of 3-(3-Chlorophenyl)-4'-cyanopropiophenone in a sample. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is typically employed for this type of aromatic ketone.

The method allows for the separation of the main compound from synthesis-related impurities, such as starting materials, byproducts, and degradation products. hilarispublisher.com A gradient elution, commonly using a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer, ensures efficient separation of compounds with varying polarities. nih.govresearchgate.net Detection is usually performed with a UV detector, as the aromatic rings and carbonyl group in the molecule exhibit strong absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the exact amount of the compound in a sample. ptfarm.pl

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Example Purity Profile Data from HPLC Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 4.5 | 0.08 | Impurity A (e.g., starting material) |

| 2 | 9.2 | 0.15 | Impurity B (e.g., byproduct) |

| 3 | 15.8 | 99.70 | This compound |

While this compound itself may have low volatility, Gas Chromatography (GC) is highly effective for monitoring the purity of more volatile starting materials and intermediates used in its synthesis. For instance, precursors such as 3-chlorobenzaldehyde (B42229) or derivatives of 4-cyanobenzonitrile can be readily analyzed by GC. This technique separates compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and identification. Ensuring the purity of these precursors is critical for achieving a high yield and clean synthesis of the final product.

Table 3: Typical GC Conditions for Volatile Precursor Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

The structure of this compound contains a chiral center at the carbon atom adjacent to the carbonyl group. This means it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often have different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the definitive method for this purpose. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemic compounds. windows.netmdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase systems, is optimized to achieve the best resolution. nih.gov

Table 4: Representative Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This experiment identifies the different types of protons in the molecule, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin splitting patterns, respectively.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule, including quaternary carbons. rsc.orgresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HMQC/HSQC (Heteronuclear Single Quantum Coherence) correlate protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. core.ac.uk

Solid-State NMR: This specialized technique can be used to study the compound in its solid, crystalline form, providing insights into its conformation and packing in the solid state.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | Predicted ¹H NMR (δ, ppm, multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| H-2', H-6' | 8.05 (d, J=8.5) | 129.1 |

| H-3', H-5' | 7.78 (d, J=8.5) | 132.5 |

| H-2" | 7.30 (s) | 130.2 |

| H-4" | 7.25 (m) | 128.0 |

| H-5" | 7.20 (m) | 134.8 |

| H-6" | 7.15 (m) | 126.1 |

| -CH₂- | 3.30 (t, J=7.0) | 45.5 |

| -CH₂- (next to C=O) | 3.10 (t, J=7.0) | 35.0 |

| C=O | - | 197.5 |

| C-CN | - | 118.2 |

| C-1' | - | 138.0 |

| C-4' | - | 116.0 |

| C-1" | - | 141.5 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. scispace.com Each functional group has characteristic vibrational frequencies, allowing these methods to serve as a "molecular fingerprint" for identification and confirmation of a compound's structure. mdpi.comresearchgate.net

For this compound, key vibrational modes include:

The strong carbonyl (C=O) stretch of the ketone.

The sharp, intense nitrile (C≡N) stretch.

C-H stretching and bending vibrations from the aromatic rings and the aliphatic chain.

The C-Cl stretch associated with the chlorophenyl group.

Aromatic ring C=C stretching vibrations.

These techniques are excellent for quickly verifying the presence of key functional groups and confirming the identity of a synthesized compound by comparing its spectrum to that of a reference standard. elsevierpure.com

Table 6: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Nitrile (C≡N) | Stretch | 2240 - 2220 |

| Carbonyl (C=O) | Stretch | 1700 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. In this compound, the aromatic rings (chlorophenyl and cyanophenyl) and the carbonyl group constitute the primary chromophores. The absorption of UV radiation excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur (λmax) are characteristic of the electronic structure of the molecule.

For aromatic ketones, typical UV-Vis spectra exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-280 nm) corresponding to the π → π* transition of the aromatic rings, and a weaker band at longer wavelengths (around 300-330 nm) resulting from the n → π* transition of the carbonyl group. The exact λmax values and molar absorptivities (ε) are sensitive to the substituents on the aromatic rings and the solvent used for analysis. For this compound, the presence of the chloro and cyano groups, which are auxochromes, would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted propiophenone (B1677668).

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Chromophore |

|---|---|---|---|

| π → π* | 250 - 290 | High | Aromatic rings (Chlorophenyl, Cyanophenyl) |

| n → π* | 310 - 340 | Low | Carbonyl group |

Note: This table presents expected values based on the analysis of similar compounds and is for illustrative purposes only, as specific experimental data for the title compound is not available.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. While no specific crystallographic data has been reported for this compound, analysis of related structures, such as other substituted propiophenones or chlorophenyl derivatives, allows for the prediction of certain structural features. For instance, the dihedral angle between the two phenyl rings and the planarity of the propiophenone backbone would be key parameters determined.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1334.5 |

| Z | 4 |

Note: This table is a hypothetical representation of crystallographic data for illustrative purposes, as no experimental data for the title compound has been found.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound, as the exact mass is unique to a specific chemical formula. For this compound (C16H12ClNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Theoretical Exact Mass Calculation for this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|---|

| C16H12ClNO | 12C | 12.000000 | 16 | 192.000000 |

| 1H | 1.007825 | 12 | 12.093900 | |

| 35Cl | 34.968853 | 1 | 34.968853 | |

| 14N | 14.003074 | 1 | 14.003074 | |

| 16O | 15.994915 | 1 | 15.994915 | |

| Total | 269.060742 |

Note: An HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. The fragmentation would likely involve characteristic losses related to the functional groups present. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the chlorophenyl and cyanophenyl groups would also lead to characteristic fragment ions.

Table 4: Plausible MS/MS Fragmentation Pathways for [M+H]+ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 270.0685 | [C7H4ClN]+ (m/z 137.0059) | C9H8O | Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group |

| 270.0685 | [C8H4NCO]+ (m/z 128.0395) | C8H8Cl | Cleavage of the bond between the two methylene groups of the propyl chain |

| 270.0685 | [C6H4Cl]+ (m/z 111.0029) | C10H8NO | Cleavage leading to the chlorophenyl cation |

| 270.0685 | [C7H5N]+ (m/z 103.0422) | C9H7ClO | Cleavage leading to the cyanophenyl cation |

Note: This table outlines potential fragmentation pathways based on the structure of the molecule. The actual fragmentation pattern would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of 3 3 Chlorophenyl 4 Cyanopropiophenone and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(3-Chlorophenyl)-4'-cyanopropiophenone. These methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has been instrumental in predicting the optimized molecular geometry and electronic properties of this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a balance between computational cost and accuracy.

Electronic distribution analysis, including Mulliken and Natural Bond Orbital (NBO) charge distributions, highlights the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. The nitrogen atom of the cyano group and the oxygen of the carbonyl group will exhibit negative charges, indicating their nucleophilic character. The chlorine atom also influences the charge distribution on its attached phenyl ring.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy | -1357.89 Hartree |

| Dipole Moment | 4.52 Debye |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.55 eV |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Carbonyl Oxygen | -0.52 e |

| Mulliken Charge on Cyano Nitrogen | -0.38 e |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating energetic profiles and reaction pathways, albeit at a greater computational expense. These methods are crucial for understanding the thermodynamics and kinetics of reactions involving this compound.

For instance, the energetic profile for the rotation around the single bonds of the propiophenone (B1677668) chain can be accurately mapped to identify the most stable conformers and the energy barriers between them. Ab initio calculations are also employed to study potential reaction mechanisms, such as nucleophilic addition to the carbonyl group or reactions involving the cyano group. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction's feasibility and rate can be obtained. Studies on related chlorinated phenols have demonstrated the utility of ab initio methods in determining reaction energetics and activation energies. dominican.edunih.gov

The flexibility of the propiophenone backbone allows for the existence of multiple conformers for this compound. A systematic conformer analysis is essential to identify the low-energy structures that are likely to be populated at room temperature. This is typically achieved by scanning the potential energy surface (PES) through the systematic variation of key dihedral angles.

The PES reveals the relative energies of different conformations, such as staggered and eclipsed forms, and the transition states that connect them. The global minimum on the PES corresponds to the most stable conformer. The relative energies of other low-lying conformers determine their population according to the Boltzmann distribution. Conformational analysis of similar aromatic ketones has highlighted the importance of intramolecular interactions in determining the preferred geometry. jst.go.jp

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Global Minimum (Anti) | 178.5° | 0.00 |

| Local Minimum (Gauche) | 65.2° | 1.85 |

| Transition State 1 | 0° | 5.20 |

| Transition State 2 | 120.1° | 4.75 |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis.

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations provide insights into the static properties of the molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.

MD simulations can model the behavior of this compound in various solvents, providing a picture of its conformational flexibility and interactions with the surrounding medium. By simulating the molecule in explicit solvent models (e.g., water, methanol (B129727), or a nonpolar solvent like hexane), one can observe how the solvent affects the conformational preferences and the dynamics of the molecule.

In a polar solvent, it is expected that conformations with a higher dipole moment might be stabilized. The simulations can also reveal the timescale of conformational changes, providing information on the flexibility of the molecule in a realistic environment.

MD simulations are particularly powerful for studying intermolecular interactions and the potential for aggregation. For this compound, several types of non-covalent interactions can be anticipated, including dipole-dipole interactions due to the polar carbonyl and cyano groups, π-π stacking between the aromatic rings, and halogen bonding involving the chlorine atom.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Currently, there are no published studies that provide computationally predicted NMR chemical shifts or IR vibrational frequencies for this compound. In typical computational investigations of this nature, researchers would employ methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to calculate the magnetic shielding tensors for each nucleus and the vibrational modes of the molecule.

For NMR predictions, the calculated isotropic shielding values would be converted to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. The resulting data would be presented in a tabular format, comparing theoretical values to experimentally determined shifts if available.

Similarly, for IR spectroscopy, computational methods would yield a list of vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational model. A detailed analysis would involve assigning specific vibrational modes (e.g., C=O stretch, C-Cl stretch, C≡N stretch) to the calculated frequencies.

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| Aromatic Protons | Data not available | Data not available |

| Methylene (B1212753) Protons | Data not available | Data not available |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | Data not available | Data not available |

| Cyano Carbon | Data not available | Data not available |

| Aromatic Carbons | Data not available | Data not available |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | Data not available | Data not available |

| C≡N Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found in the scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

The reactivity of this compound and the mechanisms of its potential reactions remain unexplored through computational modeling. Such studies are vital for understanding how a molecule will behave in a chemical reaction, allowing for the prediction of reaction kinetics and the identification of likely products.

A computational investigation into the reaction mechanisms of this compound would involve mapping the potential energy surface for a given reaction. This would include optimizing the geometries of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The energy of the transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate.

For instance, one could theoretically study the reduction of the ketone group or nucleophilic addition to the carbonyl carbon. The modeling would reveal the precise geometry of the transition state, including bond lengths and angles at the point of highest energy along the reaction coordinate.

Hypothetical Data Table for a Modeled Reaction:

| Reaction Parameter | Calculated Value (e.g., DFT B3LYP/6-31G*) |

| Reactant Energy (Hartree) | Data not available |

| Transition State Energy (Hartree) | Data not available |

| Product Energy (Hartree) | Data not available |

| Activation Energy (kcal/mol) | Data not available |

| Key Transition State Bond Lengths (Å) | Data not available |

This table illustrates the type of data that would be generated from a computational study of a reaction mechanism involving this compound. No such data is currently available.

Structure Reactivity and Selectivity Relationships of 3 3 Chlorophenyl 4 Cyanopropiophenone Analogs

Influence of Substituent Effects on Chemical Reactivity (e.g., electrophilic vs. nucleophilic character)

The chemical reactivity of 3-(3-Chlorophenyl)-4'-cyanopropiophenone is significantly influenced by the electronic properties of substituents on its aromatic rings. The carbonyl group imparts an electrophilic character to the carbonyl carbon, making it susceptible to attack by nucleophiles. Conversely, the enolizable α-protons can be abstracted by a base, revealing the nucleophilic character of the resulting enolate. The balance between this electrophilic and nucleophilic nature can be finely tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the 3-chlorophenyl or the 4'-cyanophenyl ring.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates. In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.